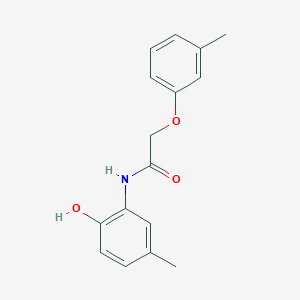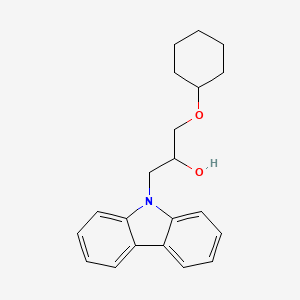![molecular formula C20H23NO5 B5119999 isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5119999.png)
isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs called peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to have a wide range of effects on metabolism, energy expenditure, and cardiovascular health.
Wirkmechanismus
Isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate works by activating PPARδ, a nuclear receptor that plays a key role in regulating metabolism, energy expenditure, and inflammation. When PPARδ is activated, it stimulates the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, reduced inflammation, and improved mitochondrial function. It has also been found to increase endurance and improve exercise performance in animal models and human clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate for lab experiments is its ability to activate PPARδ in a dose-dependent manner, allowing for precise control of its effects on metabolism and energy expenditure. However, its use in lab experiments is limited by its high cost and potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate, including its use as a therapeutic agent for metabolic and cardiovascular diseases, its potential for improving exercise performance and endurance, and its role in cancer and neurodegenerative disorders. In addition, further research is needed to better understand its mechanisms of action and potential side effects, as well as its interactions with other drugs and supplements.
Synthesemethoden
The synthesis of isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate involves several steps, including the condensation of 4-methoxybenzoic acid with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting intermediate with 2-(4-methoxyphenoxy)propanoic acid and isopropyl chloroformate. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, as well as in cancer and neurodegenerative disorders. It has been shown to improve insulin sensitivity, increase energy expenditure, and reduce inflammation in animal models of obesity and diabetes. In addition, it has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
propan-2-yl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-13(2)25-20(23)15-5-7-16(8-6-15)21-19(22)14(3)26-18-11-9-17(24-4)10-12-18/h5-14H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDDUUPRZXYQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)

![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5119937.png)
![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)
![2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5119953.png)
![N-[4-nitro-3-(1-piperidinyl)phenyl]-1,2-ethanediamine hydrochloride](/img/structure/B5119955.png)

![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)
![lithium 3-[(4-butoxybenzoyl)amino]propanoate](/img/structure/B5119982.png)
![2-methyl-3-thioxo-5-(3,4,5-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5119983.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119988.png)
![N-benzyl-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5119990.png)